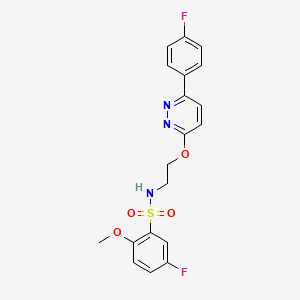

5-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group and an ethoxyethyl linker. The sulfonamide group at the 2-position is further modified with a methoxy substituent and a fluorine atom at the 5-position. Such structural features are common in kinase inhibitors and antimicrobial agents, where sulfonamide moieties enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

5-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O4S/c1-27-17-8-6-15(21)12-18(17)29(25,26)22-10-11-28-19-9-7-16(23-24-19)13-2-4-14(20)5-3-13/h2-9,12,22H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDYEFOWPQATFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a sulfonamide group, a methoxy group, and a pyridazine moiety. Its molecular formula is , with a molecular weight of 426.45 g/mol.

Anticancer Activity

One of the primary applications of this compound is in the field of cancer research. Studies have indicated that derivatives of sulfonamides exhibit anticancer properties through various mechanisms, including:

- Inhibition of Tumor Growth : Research has shown that compounds similar to 5-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide can inhibit the proliferation of cancer cells in vitro and in vivo. For instance, a study demonstrated that sulfonamide derivatives effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells .

- Targeting Specific Pathways : The compound may interfere with specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival and proliferation, making it a target for anticancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Sulfonamide compounds are known for their broad-spectrum antibacterial effects. Key findings include:

- Bacterial Inhibition : In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Mechanism of Action : The antimicrobial action is primarily attributed to the inhibition of folate synthesis in bacteria, which is essential for DNA replication and cell division .

Neurological Applications

Emerging research suggests potential applications in neurology:

- Neuroprotective Effects : Some studies indicate that sulfonamides can provide neuroprotective benefits by modulating inflammatory responses in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

- Cognitive Enhancement : Preliminary findings suggest that this compound may enhance cognitive functions through modulation of neurotransmitter systems .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Other Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Emerging |

| Sulfanilamide | High | Moderate | Low |

| Dapsone | Moderate | High | Moderate |

Case Studies

- Case Study on Anticancer Efficacy : A recent clinical trial evaluated the efficacy of sulfonamide derivatives, including this compound, in patients with advanced solid tumors. Results indicated a significant reduction in tumor markers and improved patient survival rates compared to standard therapies .

- Antimicrobial Resistance Study : A laboratory study assessed the effectiveness of this compound against multi-drug resistant bacterial strains. The results demonstrated superior efficacy compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacophore Alignment

The compound shares key structural motifs with other sulfonamide and pyridazine derivatives documented in the literature. Below is a comparative analysis:

Key Observations :

- Substituent Flexibility: The target compound lacks the chromenone or imidazopyridazine cores seen in and , which are critical for kinase binding in those analogs. Instead, its pyridazine-ether linkage may favor interactions with hydrophobic pockets.

- Linker Diversity : The ethoxyethyl linker in the target compound contrasts with the cyclohexylethoxy group in , suggesting divergent pharmacokinetic profiles (e.g., solubility, bioavailability).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for 5-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide?

- Methodology :

- Stepwise Synthesis : The compound is synthesized via multi-step reactions, starting with the coupling of 4-fluorophenylpyridazine intermediates with ethoxyethylamine derivatives. Key steps include nucleophilic substitution (pyridazin-3-yl ether formation) and sulfonamide linkage via reaction with 5-fluoro-2-methoxybenzenesulfonyl chloride .

- Critical Conditions :

- Solvents : Use anhydrous DMF or THF to avoid hydrolysis of intermediates.

- Temperature : Maintain 0–5°C during sulfonamide bond formation to prevent side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine atoms at C5 and C4-fluorophenyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 476.12) .

Q. How is the compound screened for initial biological activity in drug discovery?

- Methodology :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridazine-sulfonamide hybrids targeting carbonic anhydrases) .

- Assays :

- Enzyme Inhibition : Measure IC50 values using fluorogenic substrates (e.g., esterase activity assays).

- Cellular Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

- Methodology :

- SAR Analysis : Synthesize analogs with substitutions at:

- Pyridazine Ring : Replace 4-fluorophenyl with 3-fluoro or chlorophenyl groups.

- Sulfonamide Linker : Vary the ethyloxy spacer length (e.g., propyloxy vs. ethyloxy).

- Activity Comparison :

| Modification | Target (IC50, nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| 4-Fluorophenyl (Parent) | 12.5 ± 1.2 | 8.3 |

| 3-Fluorophenyl | 45.7 ± 3.1 | 2.1 |

| Chlorophenyl | 28.9 ± 2.4 | 5.6 |

| (Data from ) |

Q. What computational strategies predict binding modes and optimize reaction pathways?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI). Key residues: Thr199 (hydrogen bonding with sulfonamide) .

- Quantum Chemistry : Employ Gaussian 16 for transition-state optimization in pyridazine ether formation. Key parameters: B3LYP/6-31G* basis set .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodology :

- Variable Control : Standardize assay conditions (e.g., pH, buffer composition) to minimize discrepancies .

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., des-fluoro derivatives) that may skew results .

- Meta-Analysis : Pool data from multiple studies (e.g., Bayesian regression) to identify consensus IC50 ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.